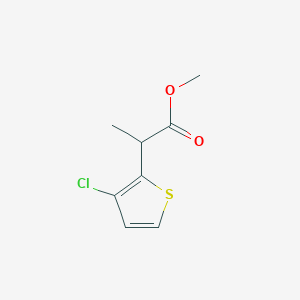
Methyl 2-(3-chlorothiophen-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-chlorothiophen-2-yl)propanoate: is an organic compound with the molecular formula C8H9ClO2S . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 3-position of the thiophene ring and a methyl ester group at the 2-position of the propanoate chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorothiophen-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorothiophene and methyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The 3-chlorothiophene is reacted with methyl acrylate in the presence of the base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-chlorothiophen-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiophene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Major Products
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl 2-(3-chlorothiophen-2-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzymatic activities and cellular pathways, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-chlorothiophen-3-yl)propanoate
- Methyl 2-(5-chlorothiophen-2-yl)propanoate
- Methyl 2-(4-chlorothiophen-3-yl)propanoate
Uniqueness
Methyl 2-(3-chlorothiophen-2-yl)propanoate is unique due to the specific positioning of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. This positional isomerism can result in distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H9ClO2S |
|---|---|
Poids moléculaire |
204.67 g/mol |
Nom IUPAC |
methyl 2-(3-chlorothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H9ClO2S/c1-5(8(10)11-2)7-6(9)3-4-12-7/h3-5H,1-2H3 |
Clé InChI |
QNQIXRPDHQERIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CS1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


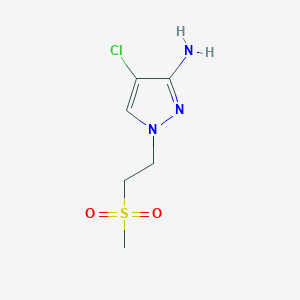
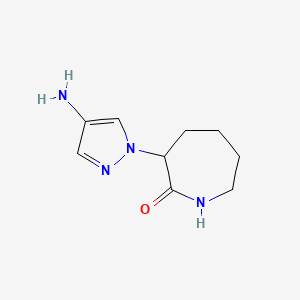

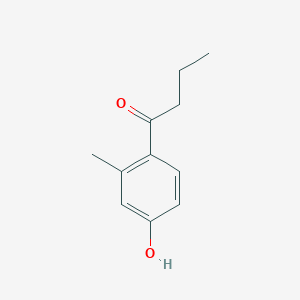
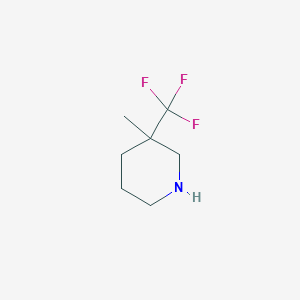
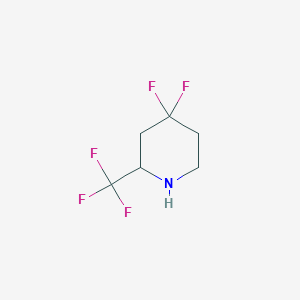


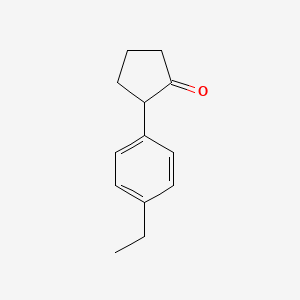
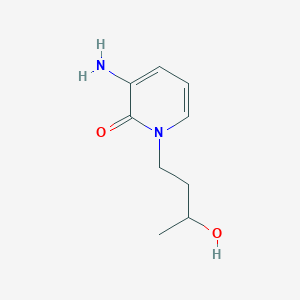
![3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)
![5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13068049.png)

![(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13068058.png)
